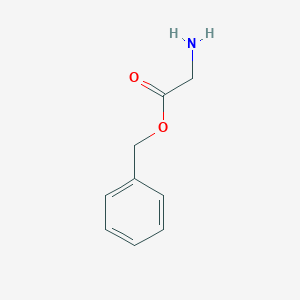
Benzyl 2-aminoacetate
Cat. No. B555455
Key on ui cas rn:
1738-68-7
M. Wt: 165.19 g/mol
InChI Key: JXYACYYPACQCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05324747
Procedure details


A mixture of 7.0 g (15.2 mmol) of 5-amino-N,N'-didecyl-1,3-benzenedicarboxamide, 9.7 ml of benzylbromoacetate, 4.6 (30.4 mmol) of sodium iodide and 4.2 g (30.4 mmol) of potassium carbonate in 150 ml of acetone and 50 ml of DMF was stirred at reflux for 26 hours. The reaction mixture was filtered and the solvents were removed from the filtrate at reduced pressure. The residue was purified by HPLC using 35% ethyl acetate-hexane. The pure fractions were combined and recrystallized from methylene chloride-ether to give 4.3 g (47% yield, mp 102°-104°) of N-[3,5-bis[decylamino)carbonyl]phenyl]glycine phenylmethyl ester. The nmr spectrum was consistent with the structure.
Name
5-amino-N,N'-didecyl-1,3-benzenedicarboxamide
Quantity
7 g
Type
reactant
Reaction Step One

Name
benzylbromoacetate
Quantity
9.7 mL
Type
reactant
Reaction Step One

[Compound]
Name
4.6
Quantity
30.4 mmol
Type
reactant
Reaction Step One






Yield
47%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1C=C(C(NCCCCCCCCCC)=O)C=C(C(NCCCCCCCCCC)=O)C=1.[CH2:34](C(Br)C([O-])=O)[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1.[I-].[Na+].[C:48](=[O:51])([O-])[O-:49].[K+].[K+]>CC(C)=O.CN(C=O)C>[C:35]1([CH2:34][O:49][C:48](=[O:51])[CH2:2][NH2:1])[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1 |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
5-amino-N,N'-didecyl-1,3-benzenedicarboxamide
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=C(C1)C(=O)NCCCCCCCCCC)C(=O)NCCCCCCCCCC
|
|
Name
|
benzylbromoacetate
|
|
Quantity
|
9.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)[O-])Br
|
[Compound]
|
Name
|
4.6
|
|
Quantity
|
30.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 26 hours
|
|
Duration
|
26 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed from the filtrate at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by HPLC
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methylene chloride-ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)COC(CN)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.3 g | |
| YIELD: PERCENTYIELD | 47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
